6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole
Description
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
6,7-dichloro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H11Cl2N/c1-10(2)5-13-9-6(10)3-4-7(11)8(9)12/h3-4,13H,5H2,1-2H3 |
InChI Key |
FXXTZJFQXHJLGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with a suitably substituted indole or indoline precursor, such as 6,7-dichloroindole or 6,7-dichloro-2,3-dihydro-1H-indole, followed by introduction of the 3,3-dimethyl groups via alkylation or cyclization reactions. Key steps include:
- Halogenation: Introduction of chlorine atoms at the 6 and 7 positions, often via electrophilic aromatic substitution using chlorine donors.
- Reduction: Partial hydrogenation of the indole to the indoline (2,3-dihydro-1H-indole) to saturate the 2,3-double bond.
- Alkylation: Installation of the 3,3-dimethyl substituents, typically by reaction with aldehydes or ketones under acidic conditions.
Specific Synthetic Routes
Reduction of 6,7-Dichloroindole to 6,7-Dichloro-2,3-dihydro-1H-indole
Reduction of the aromatic indole ring to the dihydroindole form is commonly achieved using hydride reagents such as sodium cyanoborohydride or borane complexes in acidic media.
| Reagent & Conditions | Yield (%) | Notes |
|---|---|---|
| Sodium cyanoborohydride, acetic acid, 20°C, 20 min | 100 | Quantitative conversion of 6-chloroindole to 6-chloro-2,3-dihydro-1H-indole reported; mild conditions favor selectivity. |
| Sodium cyanoborohydride, acetic acid, room temp, 3 h | 87 | Extended reaction time with sodium cyanoborohydride yields high purity product after extraction and chromatography. |
| Borane in tetrahydrofuran, 0°C, 30 min + trifluoroacetic acid (TFA) | 86 | Alternative reduction method using borane/TFA system, followed by basic workup and extraction. |
| Sodium borohydride in TFA, ice bath, overnight | 16 (crude) | Lower isolated yield; requires further purification. |
These methods demonstrate that sodium cyanoborohydride in acidic media is the preferred reagent due to high yield and mild conditions, suitable for sensitive substrates.
Introduction of 3,3-Dimethyl Groups
The geminal dimethyl substitution at position 3 is typically introduced by condensation of the 6,7-dichloroindole or 6,7-dichloro-2,3-dihydro-1H-indole with isobutyraldehyde or other suitable aldehydes under acidic conditions. This step may proceed via electrophilic alkylation or cyclization mechanisms.
- Example: Reaction of 5,7-dichloroindole with isobutyraldehyde under acidic catalysis to yield 5,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole analogs.
While specific detailed protocols for 6,7-dichloro substitution are less frequently reported, the analogous chemistry suggests similar conditions apply, with attention to regioselectivity and steric effects.
Multi-Step Synthesis Example for Halogenated Dimethyl Indolines
A representative synthetic sequence involves:
- Halogenation: Starting from indole, selective chlorination at 6 and 7 positions using chlorine gas or sulfuryl chloride under controlled conditions.
- Reduction: Conversion of 6,7-dichloroindole to the dihydro form using sodium cyanoborohydride in acetic acid at room temperature.
- Alkylation: Treatment of the dihydroindole with isobutyraldehyde under acidic conditions to install the 3,3-dimethyl groups.
This approach balances regioselectivity and functional group tolerance.
Comparative Data Table of Key Preparation Steps
| Step | Reagent(s) & Conditions | Yield (%) | Product Purity & Notes |
|---|---|---|---|
| Halogenation | Cl2 or SO2Cl2, solvent (e.g., chloroform), controlled temp | Variable | Requires careful control to avoid over-chlorination |
| Reduction | Sodium cyanoborohydride, acetic acid, RT, 1-3 h | 72-100 | High yield; mild conditions; minimal side reactions |
| Reduction (alternative) | Borane-THF complex, TFA, 0°C, 30 min | 86 | Effective but requires handling of borane reagents |
| Alkylation | Isobutyraldehyde, acidic catalyst, reflux or RT | Not explicitly quantified | Expected moderate to good yields based on analogs |
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it to different hydrogenated forms.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
The applications of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole are not explicitly detailed within the provided search results; however, the search results do provide information regarding the synthesis, derivatives, and related compounds of indoles that highlight potential applications.
Synthesis and Derivatives
- Synthesis of 2,3-Dihydroindoles 2,3-Dihydroindoles are promising agents in creating new compounds with neuroprotective and antioxidant properties .
- Reaction with Vilsmeier Reagent The interaction of 2,3,3-trimethyl-3H-indoles with the Vilsmeier reagent produces (1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)propanedials .
- (1,3-dihydroindol-2-ylidene)propanedials These propanedials react with arylhydrazines (or hydrazine) to produce 3,3-dimethyl-2-[1-aryl-1H-pyrazol-4-yl]-3H-indoles .
Potential Biomedical Importance of Indoles
- Anticancer Activity Indole Schiff base derivatives have been synthesized and tested against the AMJ breast cancer cell line, showing promising anticancer activity at low concentrations .
- Marine-Derived Indoles Marine sponges yield monomeric indoles and dibromoindole derivatives with potential use in cosmetics (due to antioxidant activity) and in pharmaceutics (due to anticancer, anti-inflammatory, and anti-PLA2 potentials) .
- Anti-proliferative Response Synthetic I3C derivatives with substitutions at the indole nitrogen, including N-alkoxy substituents, show increased efficacy in inhibiting dehydration and the formation of reactive indolenine, useful as experimental therapeutics for breast cancer .
Other related information
Mechanism of Action
The mechanism of action of 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Stability : The dimethyl groups in 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole likely reduce ring strain and oxidative degradation compared to hydroxylated analogs, as suggested by thermal analysis of similar compounds .
Biological Activity
6,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and anticancer activities, alongside relevant research findings and case studies.
- Chemical Formula : C₁₀H₁₁Cl₂N
- Molecular Weight : 228.11 g/mol
- CAS Number : 1699340-46-9
Antimicrobial Activity
Recent studies have demonstrated that 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole exhibits potent antimicrobial properties against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1 μg/mL |
| Escherichia coli | Not active |
| Candida albicans | Moderate activity (MIC: 7.80 μg/mL) |
The compound showed a particularly low MIC against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent. The lack of activity against E. coli suggests specificity towards certain bacterial types .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 Value |
|---|---|
| A549 (Lung cancer) | 5 μM |
| MCF-7 (Breast cancer) | 10 μM |
Research indicates that the compound induces apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation. This mechanism highlights its potential as a therapeutic agent in cancer treatment .
Study on Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various indole derivatives, including 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole. They found that this compound exhibited superior antibacterial activity against MRSA strains compared to traditional antibiotics. The study emphasized the need for further exploration into its mechanism of action and potential for clinical applications .
Study on Anticancer Mechanisms
Another significant investigation focused on the anticancer effects of indole derivatives. The study demonstrated that 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole effectively inhibited cell proliferation in MCF-7 breast cancer cells. The authors noted that the compound's ability to induce apoptosis could be linked to its interaction with cellular signaling pathways involved in cell death .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 6,7-dichloro-3,3-dimethyl-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
- Methodology : Start with halogenation of the indole core using chlorinating agents (e.g., POCl₃ or Cl₂ gas) under inert conditions. Introduce dimethyl groups via alkylation using methyl iodide and a base (e.g., NaH) in anhydrous DMF. Optimize yield by adjusting reaction time, temperature, and catalyst (e.g., CuI for coupling reactions). Monitor progress via TLC and purify via column chromatography (70:30 ethyl acetate/hexane) .
- Key Parameters : Reaction efficiency depends on solvent polarity (PEG-400 enhances solubility of intermediates) and catalyst loading .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of 1H/13C NMR to confirm substitution patterns and dihydroindole conformation. 19F NMR (if fluorinated analogs are synthesized) and FAB-HRMS validate molecular weight. Compare experimental data with PubChem records (InChIKey: XTXIILHWOQZVAQ-UHFFFAOYSA-N) for cross-verification .
- Advanced Techniques : X-ray crystallography or HPLC-MS for high-purity validation .
Q. What purification strategies are effective for removing byproducts in the synthesis of halogenated indoles?
- Methodology : Employ gradient elution in column chromatography (hexane → ethyl acetate) to separate polar byproducts. For persistent impurities, use recrystallization in ethanol/water mixtures. Monitor purity via melting point analysis and TLC (Rf = 0.3–0.5 in 70:30 ethyl acetate/hexane) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in downstream functionalization?
- Mechanistic Insight : The dimethyl group increases steric hindrance, slowing electrophilic substitution at the 2-position. Computational modeling (DFT) can predict regioselectivity in reactions like Friedel-Crafts alkylation. Compare with non-methylated analogs (e.g., 6,7-dichloroindoline) to isolate steric effects .
- Experimental Design : Conduct kinetic studies under varying temperatures and substituents to quantify steric contributions .
Q. What computational tools are suitable for predicting the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Approach : Use Molecular Operating Environment (MOE) for docking studies to simulate binding with active sites (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess stability. Cross-reference with Protein Data Bank (PDB) structures of similar indole-enzyme complexes .
- Data Interpretation : Analyze binding affinity (ΔG) and hydrogen-bonding networks to prioritize synthetic targets .
Q. How can researchers resolve contradictory data in bioactivity assays (e.g., inconsistent IC₅₀ values across studies)?
- Troubleshooting :
Validate assay conditions (pH, solvent DMSO concentration ≤1% to avoid cytotoxicity).
Use orthogonal techniques (e.g., SPR for binding kinetics vs. fluorescence-based activity assays).
Check for impurities via LC-MS and retest with rigorously purified batches .
- Case Study : Compare bioactivity of 6,7-dichloro derivatives with/without methyl groups to isolate structural contributors .
Q. What safety protocols are critical when handling halogenated indoles in air-sensitive reactions?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
